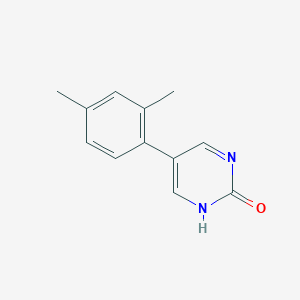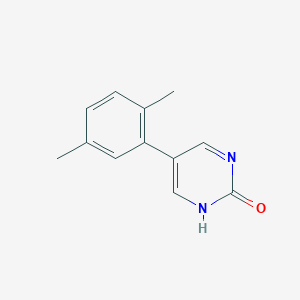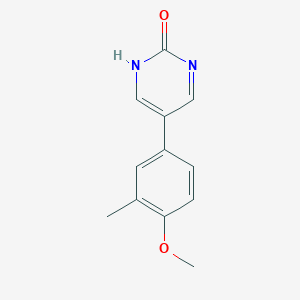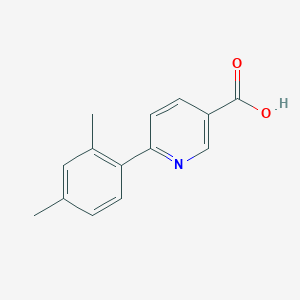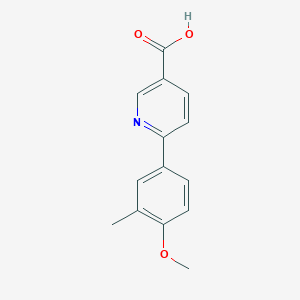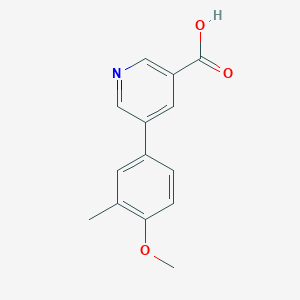
5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%
Descripción general
Descripción
5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine (5-DMPH) is a synthetic organic compound that has found a wide range of applications in the scientific field. It is a versatile compound with a variety of properties, including high solubility, low toxicity, and good stability. 5-DMPH has been used in numerous studies to investigate its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and the effects of environmental pollutants on human health. It has been used to study the inhibition of cytochrome P450 enzymes, which are involved in the metabolism of drugs, and the effects of environmental pollutants on human health. 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has also been used as a model compound to investigate the mechanism of action of various drugs and to study the effects of various drugs on the body.
Mecanismo De Acción
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is not fully understood, but it is believed to involve the inhibition of cytochrome P450 enzymes. Inhibition of these enzymes can lead to decreased drug metabolism, which can result in an increased concentration of the drug in the body. Additionally, 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been shown to interact with other cellular components, such as receptors and ion channels, which can affect the activity of various enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% have been studied in a variety of organisms, including mammals, fish, and plants. In mammals, 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to decreased drug metabolism. Additionally, 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been shown to interact with various cellular components, including receptors and ion channels, which can affect the activity of various enzymes and other proteins. In fish, 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been found to cause changes in the activity of various enzymes, including those involved in the metabolism of drugs. In plants, 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been found to affect the activity of various enzymes involved in photosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available and has a high solubility in aqueous solutions. Additionally, 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is generally considered to be non-toxic and has good stability in aqueous solutions. However, there are some limitations to the use of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments. For example, the mechanism of action of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is not fully understood and the compound can interact with other cellular components, which can affect the results of the experiment.
Direcciones Futuras
The potential applications of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in scientific research are numerous. Further research is needed to investigate the mechanism of action of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% and to explore its potential applications in the study of drug metabolism, enzyme inhibition, and the effects of environmental pollutants on human health. Additionally, more research is needed to investigate the effects of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% on other organisms, such as plants and fish, and to explore its potential applications in the study of photosynthesis and other biochemical processes. Finally, further research is needed to explore the potential applications of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in the development of new drugs and therapeutic agents.
Métodos De Síntesis
The synthesis of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% starts with the reaction of 2,5-dimethoxyphenyl hydrazine and 2-hydroxy-5-methylpyrimidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is 5-(2,5-dimethoxyphenyl)-2-hydroxypyrimidine. The reaction is typically performed in aqueous solution at room temperature and is generally considered to be a simple and efficient method for the synthesis of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%.
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-3-4-11(17-2)10(5-9)8-6-13-12(15)14-7-8/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMYJPBLJVPULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680851 | |
| Record name | 5-(2,5-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111103-56-0 | |
| Record name | 5-(2,5-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






